Methyl 6-isopropylnicotinate
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Overview
Description
Methyl 6-isopropylnicotinate is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a derivative of nicotinic acid, specifically a methyl ester of 6-isopropylnicotinic acid. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl 6-isopropylnicotinate typically involves the esterification of 6-isopropylnicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-isopropylnicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 6-isopropylnicotinic acid.
Reduction: 6-isopropyl-3-pyridinemethanol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-isopropylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on biological systems, including its role as a vasodilator.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of vascular disorders.
Industry: It is used in the formulation of certain pharmaceuticals and cosmetic products.
Mechanism of Action
The mechanism of action of Methyl 6-isopropylnicotinate involves its interaction with biological membranes and enzymes. It is believed to act as a vasodilator by promoting the release of prostaglandins, which are compounds that cause the dilation of blood vessels. This effect is thought to be mediated through the activation of specific receptors on the surface of endothelial cells .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid, used as a rubefacient in topical preparations.
Ethyl nicotinate: Another ester of nicotinic acid, with similar vasodilatory properties.
Isopropyl nicotinate: An ester with a similar structure but different alkyl group, also used in topical formulations.
Uniqueness
Methyl 6-isopropylnicotinate is unique due to its specific isopropyl substitution on the nicotinic acid ring, which imparts distinct chemical and biological properties. This substitution can affect its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specialized applications .
Properties
IUPAC Name |
methyl 6-propan-2-ylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)9-5-4-8(6-11-9)10(12)13-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPDOIWRTJTAJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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